molecular formula C15H11NO6 B14291375 5,7-Dihydroxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one CAS No. 115809-03-5

5,7-Dihydroxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one

Cat. No.: B14291375
CAS No.: 115809-03-5
M. Wt: 301.25 g/mol
InChI Key: QOQDAPLOANATPX-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one is a flavanone derivative characterized by a 4-nitrophenyl substituent at the C-2 position of the benzopyran-4-one core. Its structure includes two hydroxyl groups at C-5 and C-7, contributing to its polarity, and a nitro group (-NO₂) at the para position of the phenyl ring. The nitro group is strongly electron-withdrawing, which may influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

CAS No.

115809-03-5

Molecular Formula

C15H11NO6

Molecular Weight

301.25 g/mol

IUPAC Name

5,7-dihydroxy-2-(4-nitrophenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11NO6/c17-10-5-11(18)15-12(19)7-13(22-14(15)6-10)8-1-3-9(4-2-8)16(20)21/h1-6,13,17-18H,7H2

InChI Key

QOQDAPLOANATPX-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for chroman-4-one derivatives often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of 5,7-Dihydroxy-2-(4-aminophenyl)chroman-4-one .

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-2-(4-nitrophenyl)chroman-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pharmacological Activity

Naringenin
  • Structure : (2S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one.
  • Key Differences : Replaces the nitro group with a hydroxyl (-OH) at the phenyl 4-position.
  • Activity : Exhibits antioxidant, anti-inflammatory, and antiviral properties. Its hydroxyl group enhances hydrogen-bonding interactions, improving solubility and bioavailability compared to nitro-substituted analogs .
Hesperetin
  • Structure : 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one.
  • Key Differences : Contains a hydroxyl at C-3' and a methoxy (-OCH₃) at C-4' of the phenyl ring.
  • Activity: Demonstrated anti-inflammatory effects in ocular inflammation models.
Isoakuranetin (5,7-Dihydroxy-4'-methoxyflavanone)
  • Structure : (2S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one.
  • Key Differences : Methoxy substituent at C-4'.
  • Activity: Used in nanoparticle formulations for ocular therapy. The methoxy group balances lipophilicity and metabolic stability, improving sustained release profiles .
5,7-Dihydroxy-2-(3,4-dichlorophenyl)-4H-1-benzopyran-4-one
  • Structure : Chlorine atoms at C-3' and C-4' of the phenyl ring.
  • Key Differences : Electron-withdrawing chlorine substituents mimic the nitro group’s electronic effects but with different steric and solubility profiles.
  • Activity: Not explicitly reported, but chlorine’s electronegativity may enhance binding to hydrophobic enzyme pockets .

Physicochemical and Pharmacokinetic Comparisons

Compound Name Substituents (Phenyl Ring) LogP* Solubility Key Pharmacokinetic Notes
Target Compound 4-Nitro High Low Nitro group may reduce solubility but enhance metabolic stability
Naringenin 4-Hydroxy Moderate High High oral bioavailability due to hydroxyl group
Hesperetin 3-Hydroxy, 4-Methoxy Moderate Moderate Methoxy improves tissue penetration
Isoakuranetin 4-Methoxy High Low Favorable for sustained-release formulations
5,7-Dihydroxy-2-(3,4-dichlorophenyl) 3,4-Dichloro Very High Very Low Potential for prolonged half-life

*LogP values inferred from substituent electronegativity and hydrophobicity.

Biological Activity

5,7-Dihydroxy-2-(4-nitrophenyl)-2,3-dihydro-4H-1-benzopyran-4-one, commonly referred to as a derivative of chromone, has garnered attention for its diverse biological activities. This compound is part of a larger class of flavonoids known for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article consolidates findings from various studies to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H12O4
  • Molecular Weight : 256.2534 g/mol
  • CAS Number : 480-39-7

This compound features hydroxyl groups at positions 5 and 7, which are critical for its biological activity.

Antioxidant Activity

Research indicates that flavonoids possess significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. A study demonstrated that it exhibits a high capacity for reducing oxidative damage in cell cultures, which is crucial for preventing chronic diseases linked to oxidative stress .

Anti-inflammatory Effects

This compound has demonstrated notable anti-inflammatory effects in various models. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. For instance, a specific study indicated that treatment with this compound resulted in significant cell cycle arrest in the G2/M phase and reduced viability in breast cancer cells .

Neuroprotective Effects

The ability to cross the blood-brain barrier (BBB) makes this compound a candidate for neuroprotective therapies. Research has indicated that it can inhibit monoamine oxidase (MAO) activity, which is relevant in neurodegenerative diseases like Alzheimer's. The compound's neuroprotective effects were confirmed through assays measuring neuronal cell viability under oxidative stress conditions .

Case Studies and Experimental Findings

StudyFindings
Study 1Demonstrated significant antioxidant activity with an IC50 value indicating effective free radical scavenging .
Study 2Showed anti-inflammatory effects by reducing TNF-alpha levels in macrophages .
Study 3Induced apoptosis in breast cancer cells with evidence of caspase activation .
Study 4Inhibited MAO-B activity with implications for Alzheimer's disease therapy .

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